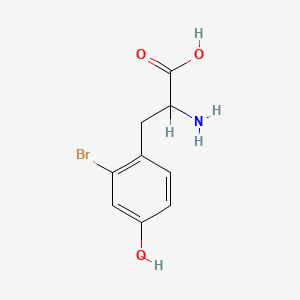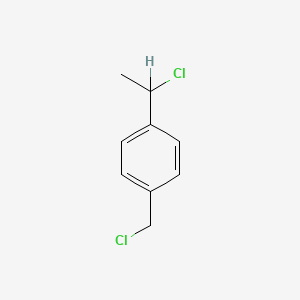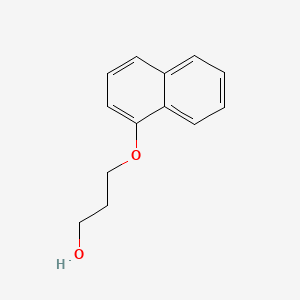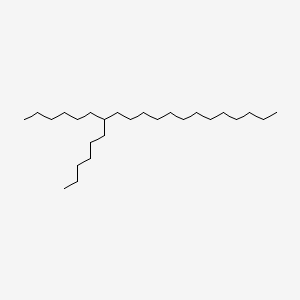
7-Hexylicosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hexylicosane , also known as eicosane , is an organic compound with the molecular formula C₂₆H₅₄ . It belongs to the class of alkanes and is characterized by a straight-chain hydrocarbon structure. The compound consists of 26 carbon atoms and 54 hydrogen atoms. Its systematic IUPAC name is 7-hexyl eicosane .
Applications De Recherche Scientifique
Chemical Biology Studies and Metabolic Engineering
- 7-Hexylicosane has potential relevance in chemical biology studies, particularly in metabolic engineering. For example, research on SCFA-hexosamine analogues indicates that specific structural modifications can dramatically alter biological activities, such as metabolic flux and cytotoxicity. This kind of research can help in designing molecules for specific applications, like cancer treatment or glycomics applications (Aich et al., 2008).
Environmental Biomonitoring
- This compound plays a role in environmental biomonitoring. A study investigating the exposure to the fragrance chemical 7-hydroxycitronellal in Germany utilized biomonitoring to understand the population's exposure levels. Such studies are crucial for assessing environmental and health impacts of widespread chemicals (Pluym et al., 2020).
Antioxidant Activity Studies
- The compound exhibits antioxidant properties, which are significant in pharmacology and food sciences. For instance, a study on 7-hydroxy-5,6,4'-trimethoxyflavone isolated from Lippia rugosa showed potent antioxidative activity. Research in this area contributes to understanding how such compounds can be utilized in medicinal and dietary applications (Momeni et al., 2016).
Glycoprotein Component Studies
- Investigations into glycoprotein components, such as those examining umbelliferone's influence on diabetic rats, shed light on how this compound derivatives can affect glycemic control and glycoprotein levels. This kind of research is crucial for developing treatments for diabetes and related complications (Ramesh & Pugalendi, 2007).
Synthesis of Novel Compounds
- Research into synthesizing novel compounds using this compound derivatives is significant in drug development and biochemistry. For instance, studies on the synthesis of inosine building blocks for oligonucleotides reveal the compound's importance in creating new biochemical tools and pharmaceutical agents (Köstler & Rosemeyer, 2009).
Inhibitor Development for Pest Control
- This compound is also relevant in developing inhibitors for pest control. For example, thiazolylhydrazone derivatives show potential as competitive inhibitors for agricultural pests, indicating the role of this compound derivatives in creating more effective and environmentally friendly pesticides (Yang et al., 2018).
Propriétés
IUPAC Name |
7-hexylicosane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54/c1-4-7-10-13-14-15-16-17-18-19-22-25-26(23-20-11-8-5-2)24-21-12-9-6-3/h26H,4-25H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLUJYJPNVXXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCC)CCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303359 |
Source


|
| Record name | 7-Hexylicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55333-99-8 |
Source


|
| Record name | 7-n-Hexyleicosane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hexylicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
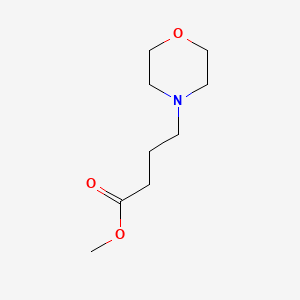
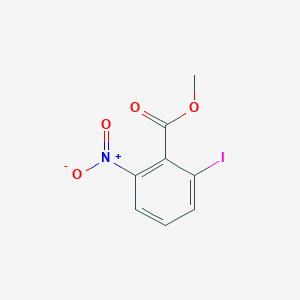


![2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]-](/img/structure/B3053618.png)
